2-(4-Hydroxybenzylideneamino)ethanesulfonamide

Description

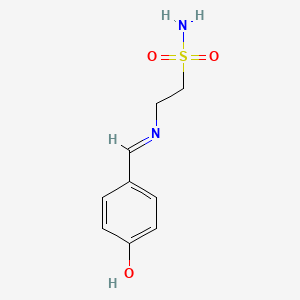

2-(4-Hydroxybenzylideneamino)ethanesulfonamide is a Schiff base compound known for its potential antioxidant properties Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-[(4-hydroxyphenyl)methylideneamino]ethanesulfonamide |

InChI |

InChI=1S/C9H12N2O3S/c10-15(13,14)6-5-11-7-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H2,10,13,14) |

InChI Key |

IDKQYIBAMQLGRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NCCS(=O)(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hydroxybenzylideneamino)ethanesulfonamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and ethanesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(4-Hydroxybenzylideneamino)ethanesulfonamide has been studied for its antioxidant properties, making it a potential candidate for therapeutic applications in treating oxidative stress-related diseases. Its ability to scavenge free radicals and chelate metal ions has been demonstrated in various in vitro studies . Additionally, Schiff bases like this compound are explored for their antimicrobial, anticancer, and anti-inflammatory activities.

In materials science, Schiff bases are investigated for their potential use in the development of sensors, catalysts, and electrochromic materials due to their unique electronic properties .

Mechanism of Action

The antioxidant activity of 2-(4-hydroxybenzylideneamino)ethanesulfonamide is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to reactive oxygen species, thereby stabilizing them. The imine group also contributes to the compound’s reactivity by participating in redox reactions.

Comparison with Similar Compounds

- 2-(4-Hydroxybenzylideneamino)benzoic acid

- 2-(4-Hydroxybenzylideneamino)phenyl sulfone

- (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone

Comparison: 2-(4-Hydroxybenzylideneamino)ethanesulfonamide stands out due to its sulfonamide group, which imparts unique solubility and reactivity characteristics compared to other Schiff bases. The presence of the sulfonamide group can enhance the compound’s ability to interact with biological targets, making it a promising candidate for medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.